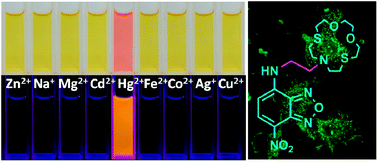A fluorometric/colorimetric dual-channel Hg2+ sensor derived from a 4-amino-7-nitro-benzoxadiazole (ANBD) fluorophore†
New Journal of Chemistry Pub Date: 2011-01-07 DOI: 10.1039/C0NJ00773K
Abstract
A new visible light excitable Hg2+ sensor, NBD-TAEE, was prepared by bridging a 4-amino-7-nitro-benzoxadiazole (ANBD) fluorophore with thiaazacrown ethervia an

Recommended Literature
- [1] Green synthesis of flower-like Bi2WO6 microspheres as a visible-light-driven photocatalyst†
- [2] Selenium levels, thiobarbituric acid-reactive substance concentrations and glutathione peroxidase activity in the blood of women with gestosis and imminent premature labour†
- [3] Chemistry of vegetable physiology and agriculture
- [4] The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism
- [5] Raising the solubility of Gd yields superior thermoelectric performance in n-type PbSe†
- [6] PEG–SO3H catalyzed, environmentally benign synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions†
- [7] Multivariate statistical analysis methods in QSAR
- [8] Mapping spatially inhomogeneous electrochemical reactions in battery electrodes using high energy X-rays†
- [9] Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents†
- [10] Synthesis of carbon films with diamond-like structure by electrochemical oxidation of lithium acetylide

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 13292-22-3
-
CAS no.: 4652-65-7









